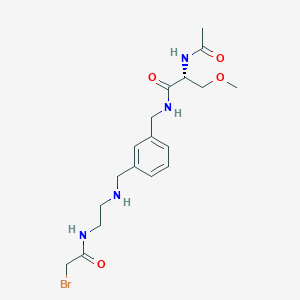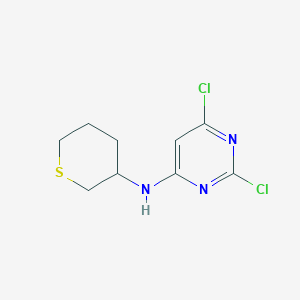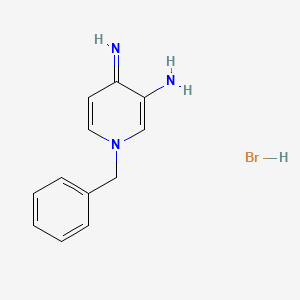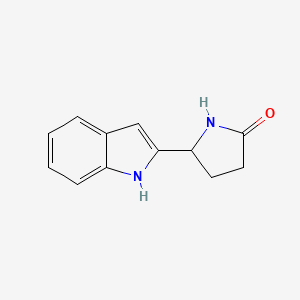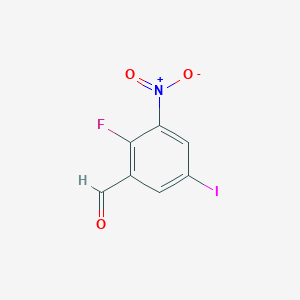
2-Fluoro-5-iodo-3-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-iodo-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H3FINO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with fluorine, iodine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-iodo-3-nitrobenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 2-fluorobenzaldehyde to introduce the nitro group, followed by iodination to add the iodine atom at the desired position. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and iodine or iodinating agents for the iodination step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-iodo-3-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: 2-Fluoro-5-iodo-3-nitrobenzoic acid.
Reduction: 2-Fluoro-5-iodo-3-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-iodo-3-nitrobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic or optical properties.
Agrochemicals: It is a precursor for the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-iodo-3-nitrobenzaldehyde depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-nitrobenzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodo-5-nitrobenzaldehyde: Lacks the fluorine atom, affecting its electronic properties.
2-Fluoro-3-nitrobenzaldehyde: The nitro group is in a different position, altering its reactivity and applications.
Uniqueness
2-Fluoro-5-iodo-3-nitrobenzaldehyde is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and valuable in the development of pharmaceuticals and materials with specific properties.
Properties
Molecular Formula |
C7H3FINO3 |
|---|---|
Molecular Weight |
295.01 g/mol |
IUPAC Name |
2-fluoro-5-iodo-3-nitrobenzaldehyde |
InChI |
InChI=1S/C7H3FINO3/c8-7-4(3-11)1-5(9)2-6(7)10(12)13/h1-3H |
InChI Key |
DCNGSNBMYCQBJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B12984139.png)
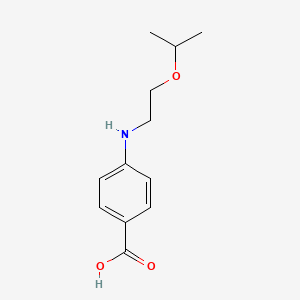
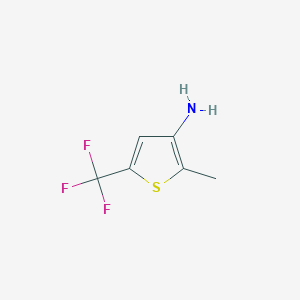

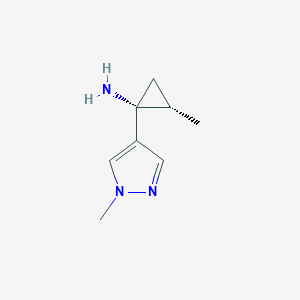

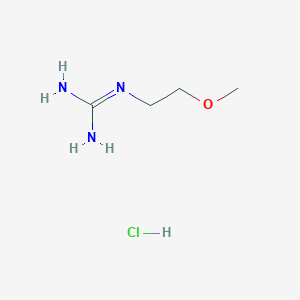
![(R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12984188.png)
![2-Chloro-3-nitroimidazo[1,2-a]pyrimidine](/img/structure/B12984190.png)
